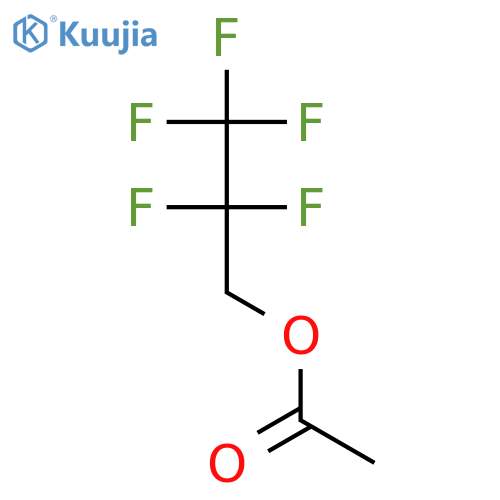

Cas no 1031928-86-5 (2,2,3,3,3-Pentafluoropropyl Acetate)

2,2,3,3,3-ペンタフルオロプロピルアセテートは、フッ素化アルキルエステルの一種であり、高い化学的安定性と優れた溶媒特性を有する化合物です。分子内にフッ素原子を複数含むため、低表面エネルギーや耐薬品性を示し、特に電子材料やコーティング剤の分野で有用です。他の溶媒と比較して揮発性が適度で、環境負荷が低減される点も特徴です。さらに、反応性官能基との相性が良く、有機合成反応における中間体としての応用も期待されます。

1031928-86-5 structure

商品名:2,2,3,3,3-Pentafluoropropyl Acetate

2,2,3,3,3-Pentafluoropropyl Acetate 化学的及び物理的性質

名前と識別子

-

- 2,2,3,3,3-Pentafluoropropyl Acetate

- DTXSID40650447

- AKOS006237664

- 1031928-86-5

- MFCD09998079

- SCHEMBL5356743

- 2,2,3,3,3-Pentafluoropropylacetate

- VGXWWKJBLFEJLZ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C5H5F5O2/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3

- InChIKey: VGXWWKJBLFEJLZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 192.02097g/mol

- どういたいしつりょう: 192.02097g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26.3Ų

- ぶんしりょう: 192.08g/mol

2,2,3,3,3-Pentafluoropropyl Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC2343-5g |

2,2,3,3,3-Pentafluoropropyl acetate |

1031928-86-5 | 0.96 | 5g |

£216.00 | 2025-02-21 | |

| TRC | P273553-50mg |

2,2,3,3,3-Pentafluoropropyl Acetate |

1031928-86-5 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | P273553-100mg |

2,2,3,3,3-Pentafluoropropyl Acetate |

1031928-86-5 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | P273553-500mg |

2,2,3,3,3-Pentafluoropropyl Acetate |

1031928-86-5 | 500mg |

$ 95.00 | 2022-06-03 | ||

| Apollo Scientific | PC2343-1g |

2,2,3,3,3-Pentafluoropropyl acetate |

1031928-86-5 | 0.96 | 1g |

£89.00 | 2025-02-21 | |

| Apollo Scientific | PC2343-25g |

2,2,3,3,3-Pentafluoropropyl acetate |

1031928-86-5 | 0.96 | 25g |

£503.00 | 2025-02-21 |

2,2,3,3,3-Pentafluoropropyl Acetate 関連文献

-

Jun Pu,Chenglin Zhong,Jiahao Liu,Zhenghua Wang,Dongliang Chao Energy Environ. Sci. 2021 14 3872

1031928-86-5 (2,2,3,3,3-Pentafluoropropyl Acetate) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 42464-96-0(NNMTi)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量